Ethyl (E)-(3-(furan-2-yl)acryloyl)glycinate
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Overview
Description
Ethyl (E)-(3-(furan-2-yl)acryloyl)glycinate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring, an acrylate moiety, and a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-(3-(furan-2-yl)acryloyl)glycinate typically involves the esterification of glycine with ethyl acrylate in the presence of a catalyst. One common method involves the use of hydrochloric acid gas to saturate absolute alcohol, followed by the addition of methyleneaminoacetonitrile. The mixture is then refluxed on a steam bath, resulting in the formation of the glycine ester hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-(3-(furan-2-yl)acryloyl)glycinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Saturated esters.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
Ethyl (E)-(3-(furan-2-yl)acryloyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of Ethyl (E)-(3-(furan-2-yl)acryloyl)glycinate involves its interaction with specific molecular targets and pathways. The furan ring and acrylate moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl Glycinate: A simpler ester of glycine, lacking the furan and acrylate moieties.
Ethyl Acrylate: Contains the acrylate moiety but lacks the glycine ester and furan ring.
Furan-2-yl Acetate: Contains the furan ring but lacks the glycine ester and acrylate moieties.
Uniqueness
Ethyl (E)-(3-(furan-2-yl)acryloyl)glycinate is unique due to the combination of the furan ring, acrylate moiety, and glycine ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetate |
InChI |
InChI=1S/C11H13NO4/c1-2-15-11(14)8-12-10(13)6-5-9-4-3-7-16-9/h3-7H,2,8H2,1H3,(H,12,13)/b6-5+ |
InChI Key |
ONFKDUZDQSUDAC-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CCOC(=O)CNC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
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